Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate
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Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H28N2O8S2 and its molecular weight is 572.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with abenzo[d][1,3]dioxol-5-ylmethyl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
It is known that many anticancer agents, including those with similar structures, often target microtubules and their component protein, tubulin . These agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, biological mechanisms, and specific activities supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety, a thiophene core , and a morpholinosulfonyl substituent. Its molecular formula is C26H25N3O7S with a molecular weight of 491.55 g/mol . The synthesis typically involves multi-step organic reactions that include cyclization and various functional group modifications to achieve the desired structure .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties . For instance:
- IC50 Values : In studies involving derivatives of benzo[d][1,3]dioxole, compounds showed IC50 values ranging from 2.38 µM to 4.52 µM against various cancer cell lines such as HepG2, HCT116, and MCF7, which were notably lower than the reference drug doxorubicin .
- Mechanisms of Action : These compounds often act via inhibition of the EGFR (Epidermal Growth Factor Receptor) pathway, inducing apoptosis through pathways involving proteins like Bax and Bcl-2 . Molecular docking studies further elucidate these interactions at the molecular level .
Antiviral Activity
This compound has also demonstrated antiviral properties , particularly against:
- Hepatitis C Virus (HCV) : In vitro studies suggest that this compound can inhibit HCV replication effectively, indicating its potential as an antiviral agent.
Case Studies
- Antitumor Studies : A study on similar thiourea derivatives revealed that they could reverse drug resistance in cancer cells while suppressing proliferation across multiple cancer types. These findings align with the observed activities of this compound .
- Molecular Docking Analysis : Molecular docking studies have shown strong binding affinities to the EGFR tyrosine kinase domain, suggesting that structural modifications enhance anticancer activity through targeted inhibition of key pathways involved in tumor growth .
Summary Table of Biological Activities
Activity Type | Mechanism of Action | Notable Findings |
---|---|---|
Anticancer | EGFR inhibition; apoptosis induction | IC50 values < 5 µM in various cell lines |
Antiviral | Inhibition of viral replication | Effective against Hepatitis C Virus |
Antimicrobial | Potential activity against bacterial strains | Further studies required |
Anti-inflammatory | Structural features suggest possible anti-inflammatory effects | Needs exploration in future research |
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O8S2/c1-3-35-27(31)24-17(2)23(15-18-4-9-21-22(14-18)37-16-36-21)38-26(24)28-25(30)19-5-7-20(8-6-19)39(32,33)29-10-12-34-13-11-29/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJYUKYGNOJGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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